

# Unveiling the Anti-Proliferative Potential of Piperidine Carboxamide Analogs: A Comparative Guide

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## Compound of Interest

**Compound Name:** *Piperidine-1-carboxamidine hemisulfate*

**Cat. No.:** *B178074*

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The quest for novel anti-cancer agents has led to the exploration of diverse chemical scaffolds, with piperidine carboxamide derivatives emerging as a promising class of compounds exhibiting significant anti-proliferative activity. This guide provides a comparative analysis of various piperidine carboxamide analogs, summarizing their efficacy against different cancer cell lines, elucidating their mechanisms of action through key signaling pathways, and providing detailed experimental protocols for assessing their anti-proliferative effects.

## Comparative Anti-Proliferative Activity

The anti-proliferative efficacy of piperidine carboxamide analogs is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of representative piperidine carboxamide analogs against a panel of human cancer cell lines.

Compound ID	Cancer Cell Line	IC50 (µM)	Mechanism of Action	Reference
Compound 1	A375 (Melanoma)	0.88	Induces Senescence	[1]
Compound 54	A375 (Melanoma)	0.03	Induces Senescence	[1]
Compound 12a	DU-145 (Prostate)	0.12	Tubulin Inhibitor	[2]
Benzothiazolyl piperidine-3-carboxamide 3	CDK2 Kinase Assay	0.026	CDK2 Inhibitor	[3][4]
Benzothiazolyl piperidine-3-carboxamide 4c	CDK2 Kinase Assay	0.048	CDK2 Inhibitor	[3][4]
Piperine-carboximidamide hybrid VIk	A-549 (Lung), MCF-7 (Breast)	GI50 = 0.035	EGFR, BRAF, CDK2 Inhibitor	[5][6]
Piperidine carboxamide analog 10	ALK Enzyme Assay	0.010	ALK Inhibitor	[7]

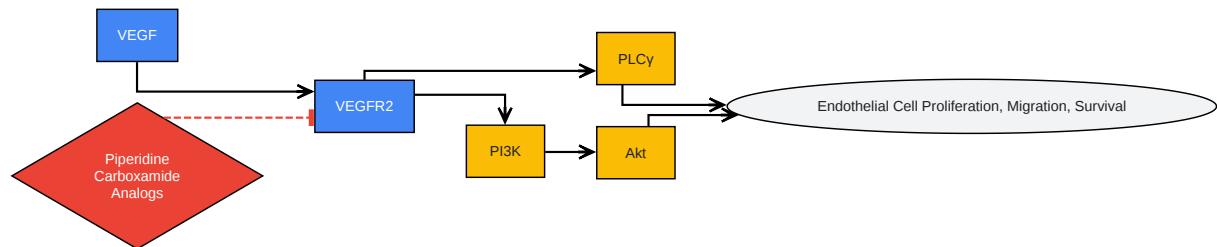
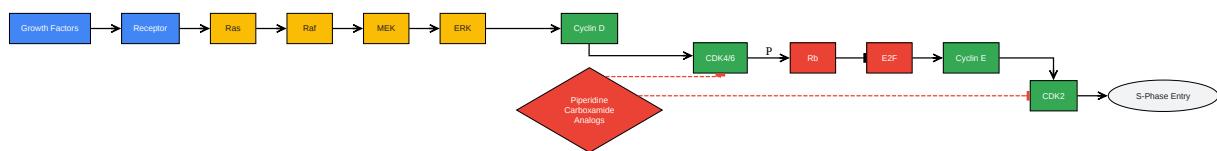
## Mechanisms of Action: Targeting Key Signaling Pathways

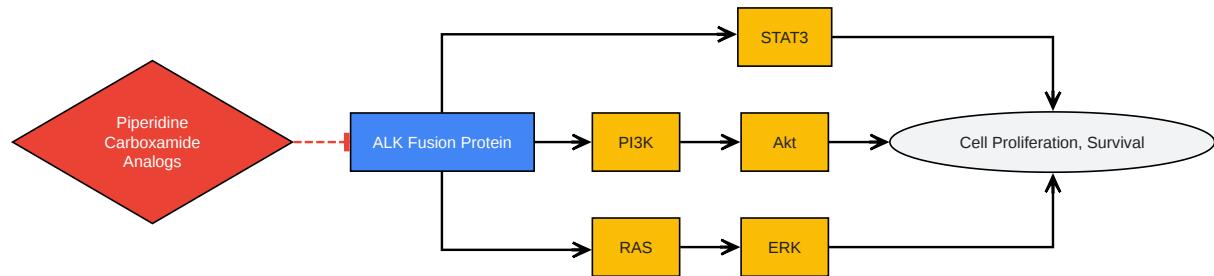
Piperidine carboxamide analogs exert their anti-proliferative effects through various mechanisms, often by targeting key signaling pathways involved in cell cycle progression, proliferation, and survival.

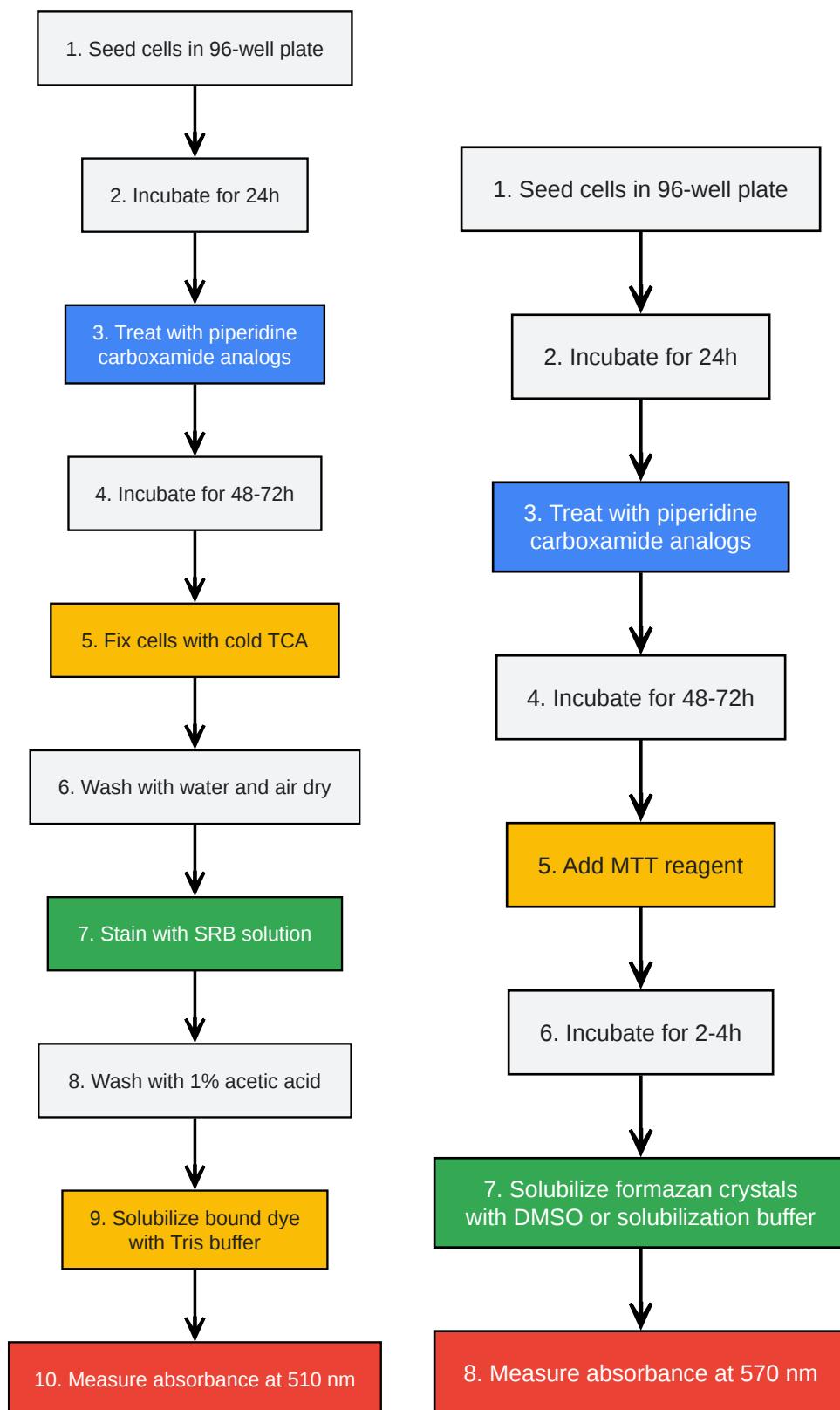
### Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[8][9] Dysregulation of CDK activity is a hallmark of many cancers.[8] Certain piperidine carboxamide

analogs have been identified as potent CDK inhibitors, thereby arresting the cell cycle and inhibiting tumor growth.[3][4]





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